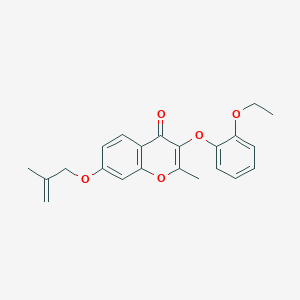

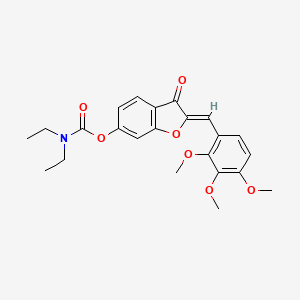

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound known as a chromenone. Chromenones are a type of oxygen-containing heterocycle and are often found in various natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely show a chromenone core, which consists of a fused six-membered benzene ring and a five-membered lactone ring. It also has ethoxyphenoxy and methylallyloxy substituents attached to the chromenone core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has moderate polarity due to the presence of the chromenone core and the ethoxyphenoxy and methylallyloxy substituents. This could affect properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Antiplatelet Activity : The synthesis of various chromone derivatives, including 2-(diethylamino)-7-ethoxychromone, has been explored for their antiplatelet activities. These compounds were tested for their abilities to inhibit human platelet aggregation, a crucial aspect in the development of treatments for cardiovascular diseases (Mazzei et al., 1990).

Antimicrobial Analysis and Enzyme Assay : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of chromone derivatives in developing new antimicrobial agents, including assessments of their enzyme inhibition capabilities and toxicity studies (Tiwari et al., 2018).

Material Science and Magnetic Properties

- Lanthanide Complexes for Single-Molecule Magnets : Research into dinuclear lanthanide complexes utilizing chromene derivatives as ligands demonstrates an approach to enhance the magnetic energy barriers in single-molecule magnets (SMMs). This work contributes to the field of molecular magnetism and the development of high-performance magnetic materials (Qin et al., 2017).

Chemical Synthesis and Characterization

- Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid : The synthesis of thiazolidin-4-ones derived from chromen-4-yl acetic acid demonstrates the versatility of chromone derivatives in chemical synthesis. These compounds have been explored for their potential antibacterial activity, showcasing the wide range of biological activities associated with chromone derivatives (Čačić et al., 2009).

Antioxidant Properties

- Investigation of Antioxidant Properties : New derivatives of 4-hydroxycoumarin, a chromen-2-one derivative, have been synthesized and evaluated for their antioxidant activities. This research underscores the potential health benefits and therapeutic applications of chromone derivatives (Stanchev et al., 2009).

Mécanisme D'action

Target of Action

Without specific studies, it’s hard to predict the exact targets of this compound. For example, some chromenones have been found to interact with estrogen receptors .

Mode of Action

The mode of action would depend on the specific target. For chromenones interacting with estrogen receptors, they might act as agonists or antagonists, modulating the receptor’s activity .

Biochemical Pathways

Again, without specific information, we can only speculate. If this compound interacts with estrogen receptors, it could potentially influence pathways related to hormone signaling .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action. If it acts on estrogen receptors, it could potentially influence processes like cell growth and differentiation .

Propriétés

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-5-24-18-8-6-7-9-19(18)27-22-15(4)26-20-12-16(25-13-14(2)3)10-11-17(20)21(22)23/h6-12H,2,5,13H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUAQCYHKGSWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)

![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)

![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)

![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)